5-Bromo-2-isobutoxybenzaldehyde

Description

BenchChem offers high-quality 5-Bromo-2-isobutoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-isobutoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

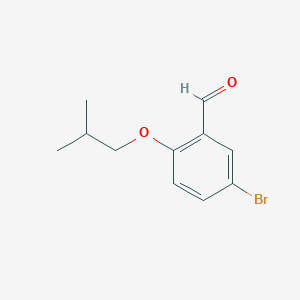

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEZMIFLPKGDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359600 | |

| Record name | 5-bromo-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222315-01-7 | |

| Record name | 5-bromo-2-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-isobutoxybenzaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-isobutoxybenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, physicochemical properties, synthesis, and critical applications, with a focus on its role as a versatile building block in modern organic synthesis.

Compound Identification and Nomenclature

The precise and unambiguous identification of a chemical entity is foundational to scientific research. 5-Bromo-2-isobutoxybenzaldehyde is systematically named according to IUPAC conventions, which provides a definitive structural description.

-

IUPAC Name : The formal name for this compound is 5-bromo-2-(2-methylpropoxy)benzaldehyde [1]. This nomenclature clearly defines the substitution pattern on the benzaldehyde core: a bromine atom at position 5 and a 2-methylpropoxy (isobutoxy) group at position 2 relative to the aldehyde functional group.

-

Synonyms : In literature and commercial listings, several common names are used interchangeably. These include:

-

Key Identifiers : For database searching and regulatory purposes, the following identifiers are crucial:

Chemical Structure Diagram

Caption: 2D Structure of 5-bromo-2-(2-methylpropoxy)benzaldehyde.

Physicochemical and Computed Properties

Understanding the physical and chemical properties of a compound is essential for designing experiments, developing formulations, and ensuring safe handling. The data below is compiled from computational models and available supplier information.

| Property | Value | Source |

| Molecular Weight | 257.12 g/mol | [1] |

| Appearance | White to yellow crystalline powder | [2] |

| IUPAC Name | 5-bromo-2-(2-methylpropoxy)benzaldehyde | [1] |

| CAS Number | 222315-01-7 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| XLogP3 (LogP) | 3.4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 256.00989 Da | [1] |

| Storage Conditions | Store at 0-8°C | [2] |

Synthesis Pathway and Rationale

5-Bromo-2-isobutoxybenzaldehyde is not typically synthesized in a single step but is prepared through a multi-step sequence, leveraging common and cost-effective starting materials. A logical and field-proven approach begins with the bromination of salicylaldehyde, followed by etherification.

Rationale for Synthetic Strategy:

-

Starting Material Selection : 5-Bromosalicylaldehyde (5-Bromo-2-hydroxybenzaldehyde) is an ideal precursor. It is commercially available and already possesses the required aldehyde and bromine functionalities in the correct positions on the aromatic ring. Its synthesis from salicylaldehyde is a straightforward electrophilic aromatic substitution[3][4].

-

Etherification Method : The Williamson ether synthesis is the most direct and reliable method for forming the isobutoxy ether linkage. This reaction involves the deprotonation of the phenolic hydroxyl group to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide (in this case, isobutyl bromide). The use of a moderate base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde group.

Detailed Synthesis Workflow

Sources

- 1. 5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isobutoxybenzaldehyde from 5-bromosalicylaldehyde

This guide provides a comprehensive overview of the synthesis of 5-Bromo-2-isobutoxybenzaldehyde, a key intermediate in medicinal chemistry and materials science. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely applicable method for forming ether linkages. This document will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss purification strategies, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction and Significance

5-Bromo-2-isobutoxybenzaldehyde is a bifunctional aromatic compound whose value as a synthetic intermediate is derived from the distinct reactivity of its functional groups: a versatile aldehyde, a stable isobutoxy ether, and an aromatic bromine atom amenable to cross-coupling reactions. A significant application of this molecule is as a precursor in the synthesis of non-peptide C-C chemokine receptor type 5 (CCR5) antagonists, a class of antiretroviral drugs used in the treatment of HIV-1.[1] The strategic placement of the isobutoxy group and the bromine atom allows for sequential and site-selective modifications, making it a valuable building block in the construction of complex molecular architectures.

The Williamson Ether Synthesis: A Mechanistic Perspective

The core transformation in the synthesis of 5-Bromo-2-isobutoxybenzaldehyde from 5-bromosalicylaldehyde is the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]

The first step involves the deprotonation of the phenolic hydroxyl group of 5-bromosalicylaldehyde by a suitable base to form a phenoxide ion.[3][5][6] This phenoxide acts as a potent nucleophile. In the second step, the phenoxide attacks the electrophilic carbon of an isobutyl halide (e.g., isobutyl bromide), displacing the halide leaving group and forming the desired ether linkage.[3][4]

For this SN2 reaction to be efficient, primary alkyl halides, such as isobutyl bromide, are ideal as they are less sterically hindered and less prone to undergoing competing elimination (E2) reactions.[4][5] The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), can accelerate the reaction by solvating the cation of the base without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.[5][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Khan Academy [khanacademy.org]

- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 5-Bromo-2-isobutoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-isobutoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis, particularly as a versatile building block for complex molecules in the pharmaceutical and agrochemical industries.[1] The reactivity of its aldehyde group is modulated by the electronic and steric effects of the substituents on the benzene ring: a bromine atom and an isobutoxy group. This guide provides a comprehensive analysis of the aldehyde group's reactivity in 5-Bromo-2-isobutoxybenzaldehyde, exploring key transformations including nucleophilic additions, condensation reactions, and oxidations/reductions. By elucidating the underlying principles and providing detailed experimental protocols, this document serves as a critical resource for scientists leveraging this compound in their synthetic endeavors.

Introduction: Structural and Electronic Landscape

The chemical behavior of the aldehyde functional group in 5-Bromo-2-isobutoxybenzaldehyde is intrinsically linked to the electronic interplay of the substituents on the aromatic ring. The carbonyl carbon of the aldehyde is electrophilic, making it susceptible to attack by nucleophiles.[2] The reactivity of this site is influenced by:

-

The Isobutoxy Group (-OCH₂CH(CH₃)₂): Located at the ortho position, the isobutoxy group is an electron-donating group through its resonance effect (+M), which increases the electron density on the aromatic ring. This effect can slightly reduce the electrophilicity of the carbonyl carbon.[2]

-

The Bromo Group (-Br): Positioned at the para position relative to the isobutoxy group, the bromine atom is an electron-withdrawing group through its inductive effect (-I) but electron-donating through resonance (+M).[2] Its net effect is deactivating, which can influence the overall reactivity of the benzene ring.

-

Steric Hindrance: The bulky isobutoxy group at the ortho position can sterically hinder the approach of nucleophiles to the aldehyde group, potentially slowing down reaction rates compared to less substituted benzaldehydes.[3]

These competing electronic and steric factors create a unique reactivity profile for the aldehyde group, which will be explored in the context of several key reaction classes.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes, involving the attack of a nucleophile on the electrophilic carbonyl carbon.[4] This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.[4]

Grignard Reactions

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[5][6] In the case of 5-Bromo-2-isobutoxybenzaldehyde, the reaction with a Grignard reagent, such as ethylmagnesium bromide, would proceed as follows:

Reaction Scheme: 5-Bromo-2-isobutoxybenzaldehyde + CH₃CH₂MgBr → 1-(5-Bromo-2-isobutoxyphenyl)propan-1-ol

This reaction is highly valuable for forming new carbon-carbon bonds.[7] However, the presence of the aryl bromide in the substrate means that careful control of reaction conditions is necessary to avoid unwanted side reactions, such as Grignard exchange.

Experimental Protocol: Grignard Addition

-

Preparation: All glassware must be rigorously dried in an oven to remove any residual moisture, as Grignard reagents are highly sensitive to water.[7]

-

Initiation: In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings. A small amount of an initiator, such as 1,2-dibromoethane, can be added to activate the magnesium surface.[7]

-

Grignard Formation: A solution of the alkyl or aryl halide (e.g., bromobenzene) in anhydrous diethyl ether is added dropwise to the magnesium suspension.[7] The reaction is exothermic and should be controlled with an ice bath.

-

Addition to Aldehyde: Once the Grignard reagent has formed, a solution of 5-Bromo-2-isobutoxybenzaldehyde in anhydrous diethyl ether is added dropwise at 0 °C.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified by column chromatography.[2]

| Reagent | Molar Equiv. | Purpose |

| 5-Bromo-2-isobutoxybenzaldehyde | 1.0 | Substrate |

| Alkyl/Aryl Halide | 1.2 | Grignard Precursor |

| Magnesium Turnings | 1.5 | Grignard Formation |

| Anhydrous Diethyl Ether | - | Solvent |

| Saturated NH₄Cl (aq) | - | Quenching Agent |

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds. The aldehyde group of 5-Bromo-2-isobutoxybenzaldehyde is an excellent electrophile for such transformations.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[8] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[9] The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield E-alkenes.[9]

Reaction Scheme: 5-Bromo-2-isobutoxybenzaldehyde + (C₆H₅)₃P=CHR → 1-(5-Bromo-2-isobutoxyphenyl)-2-R-ethene + (C₆H₅)₃P=O

Experimental Protocol: Wittig Olefination [2]

-

Ylide Generation: To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF at 0 °C, a strong base such as n-butyllithium or potassium tert-butoxide is added portion-wise to generate the ylide.[2][9]

-

Reaction with Aldehyde: The solution of 5-Bromo-2-isobutoxybenzaldehyde in anhydrous THF is then added dropwise to the ylide solution at 0 °C.

-

Monitoring and Workup: The reaction is allowed to warm to room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous ammonium chloride solution. The product is extracted, dried, and purified.[2]

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a basic catalyst. This reaction is widely used for the synthesis of α,β-unsaturated compounds.[10]

Mechanism Insight: The reaction is typically initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate.[10] This enolate then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate.[10] Subsequent dehydration yields the α,β-unsaturated product.[10]

Experimental Protocol: Knoevenagel Condensation [11]

-

Reaction Setup: To a solution of 5-Bromo-2-isobutoxybenzaldehyde and an active methylene compound (e.g., malononitrile) in a solvent such as ethanol, a catalytic amount of a base (e.g., piperidine or potassium carbonate) is added.[10][11]

-

Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.

-

Isolation: The product often precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization.[11]

Oxidation and Reduction of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important functional groups.

Oxidation to Carboxylic Acid

A variety of oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. A mild and selective method utilizes sodium chlorite (NaClO₂) buffered with a phosphate salt.[12]

Experimental Protocol: Oxidation with Sodium Chlorite [12]

-

Reaction Mixture: Dissolve 5-Bromo-2-isobutoxybenzaldehyde in a mixture of t-butanol and water.

-

Buffering: Add sodium dihydrogen phosphate (NaH₂PO₄).

-

Oxidation: Add sodium chlorite (NaClO₂) portion-wise at room temperature.

-

Monitoring: Stir the mixture for 4-6 hours, monitoring the reaction by TLC.

Reduction to Primary Alcohol

The reduction of the aldehyde to a primary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and commonly used reagent for this transformation.[12]

Experimental Protocol: Reduction with Sodium Borohydride [12]

-

Reaction Setup: Dissolve 5-Bromo-2-isobutoxybenzaldehyde in methanol at 0 °C.

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0 °C.

-

Monitoring and Workup: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. Quench the reaction by the slow addition of water and extract the product.

Conclusion

The aldehyde group in 5-Bromo-2-isobutoxybenzaldehyde exhibits a rich and versatile reactivity profile. Its susceptibility to nucleophilic addition, condensation, oxidation, and reduction reactions makes it a valuable synthon for the construction of complex molecular architectures. A thorough understanding of the electronic and steric influences on its reactivity, coupled with the application of robust experimental protocols, is paramount for researchers and drug development professionals seeking to effectively utilize this compound in their synthetic campaigns.

Visualizations

Figure 1: Key reaction pathways of the aldehyde group in 5-Bromo-2-isobutoxybenzaldehyde.

References

-

Bandyopadhyay, D., Mukherjee, S., & Basu, B. (2007). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Synthetic Communications, 37(15), 2643-2649. [Link]

-

Yamataka, H., Nagareda, K., Takai, Y., Sawada, M., & Hanafusa, T. (1988). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 53(16), 3877–3879. [Link]

-

El-Mekabaty, A., & El-Reedy, A. A. M. (2017). The Knoevenagel condensation reactions of various aromatic aldehydes and ethylcyanoacetate or methylcyanoacetate or malononitrile catalyzed by R 2 (1MCl 2 - 2NaPO 3 ). ResearchGate. [Link]

-

Patil, S. S., & Dandale, A. S. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(108), 63353-63358. [Link]

-

Organic Chemistry Lab. (2022, August 17). The Wittig Reaction [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2023, December 31). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? [Online forum post]. [Link]

-

Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes [Online forum post]. [Link]

-

Li, Z.-K., He, C., Yang, M., Xia, C.-Q., & Yu, X.-Q. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2003(12), 119-125. [Link]

-

Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1991). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 56(2), 7664-7669. [Link]

-

BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. [Link]

-

Filo. (2025, January 6). (ii) Benzaldehyde, p-Tolualdehyde, p-Nitrobenzaldehyde, Acetophenone. [Link]

-

Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde [Online forum post]. [Link]

-

Learn CBSE. (2020, September 25). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids. [Link]

-

University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-isobutoxybenzaldehyde. PubChem. [Link]

-

Martínez-Otero, D., et al. (2016). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 27(10), 1845-1851. [Link]

-

Fiveable. (n.d.). 3.2 Nucleophilic addition reactions. Organic Chemistry II. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Kumar, A., et al. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1230, 129883. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

- McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.

-

LibreTexts Chemistry. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

-

LibreTexts Chemistry. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

-

LibreTexts Chemistry. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

-

Sassian, M., & Tuulmets, A. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12), 745-748. [Link]

-

LookChem. (n.d.). Cas 222315-01-7,5-BROMO-2-ISOBUTOXYBENZALDEHYDE. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-[isobutyl(propyl)amino]benzaldehyde. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-iodobenzaldehyde. PubChem. [Link]

-

Cheméo. (n.d.). 5-Bromo-2-ethoxybenzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzaldehyde. PubChem. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brainkart.com [brainkart.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Role of the isobutoxy group in 5-Bromo-2-isobutoxybenzaldehyde

An In-Depth Technical Guide: The Strategic Role of the Isobutoxy Group in 5-Bromo-2-isobutoxybenzaldehyde

Executive Summary

5-Bromo-2-isobutoxybenzaldehyde is a substituted aromatic aldehyde that serves as a highly versatile intermediate in the fields of medicinal chemistry and materials science.[1][2] Its synthetic utility is derived from the distinct and tunable reactivity of its three key functional moieties: a reactive aldehyde, an aryl bromide suitable for cross-coupling, and a strategically positioned isobutoxy group. This guide provides a detailed analysis of the isobutoxy group's multifaceted role, moving beyond its simple identity as an ether to explore its profound influence on the molecule's electronic properties, steric environment, and overall physicochemical profile. By modulating reactivity and conferring specific properties essential for drug design, the isobutoxy group functions as a critical design element, enabling chemists to precisely control synthetic outcomes and tailor molecular architectures for specific biological targets.

Core Structure, Properties, and Synthesis

Physicochemical Profile

The unique chemical personality of 5-Bromo-2-isobutoxybenzaldehyde arises from the interplay of its constituent parts. The IUPAC name for this compound is 5-bromo-2-(2-methylpropoxy)benzaldehyde.[3] A summary of its key computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | PubChem[3] |

| Molecular Weight | 257.12 g/mol | PubChem[3] |

| CAS Number | 222315-01-7 | PubChem[3] |

| XLogP3 (Lipophilicity) | 3.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

Synthetic Context: Williamson Ether Synthesis

The primary route to 5-Bromo-2-isobutoxybenzaldehyde is through the Williamson ether synthesis, a robust and classical method for forming ether linkages.[4][5] The synthesis begins with the deprotonation of the phenolic hydroxyl group of 5-Bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde) using a suitable base, followed by nucleophilic attack on an isobutyl halide.

Caption: General workflow for the synthesis of 5-Bromo-2-isobutoxybenzaldehyde.

The Multifaceted Role of the Isobutoxy Group

The isobutoxy group is far more than a simple substituent; it actively directs the molecule's behavior through a combination of electronic, steric, and physicochemical effects.

Electronic Modulation

The ether oxygen of the isobutoxy group profoundly influences the electron density of the aromatic ring. It exerts a dual electronic effect:

-

+R (Resonance) Effect: The lone pairs on the oxygen atom are delocalized into the benzene ring, increasing electron density, particularly at the ortho and para positions. This effect activates the ring towards electrophilic aromatic substitution.

-

-I (Inductive) Effect: Due to oxygen's high electronegativity, it withdraws electron density from the ring through the sigma bond.

The resonance effect is dominant, making the isobutoxy group an overall activating, ortho, para-directing group. This increased nucleophilicity of the ring is a key factor in its synthetic applications.

Caption: Electronic influence of the isobutoxy group via resonance.

Steric Influence

The branched structure of the isobutyl moiety introduces significant steric bulk in the position ortho to the aldehyde. This steric hindrance has two primary consequences:

-

Shielding the Aldehyde: It can impede the approach of bulky nucleophiles to the carbonyl carbon of the aldehyde group, potentially influencing reaction rates and selectivity compared to less hindered analogs like a methoxy group.

-

Directing Aromatic Substitution: It sterically disfavors reactions at the C3 position of the aromatic ring, further reinforcing the electronic preference for substitution at the C4 and C6 positions.

This steric control is a crucial tool for achieving regioselectivity in synthetic transformations. While universal scales for steric effects are difficult to define, it is clear that bulky groups significantly influence the local reaction environment.[6]

Caption: Steric shielding of the aldehyde group by the bulky isobutoxy moiety.

Modulation of Physicochemical Properties for Drug Discovery

In drug development, modifying a molecule's lipophilicity is a fundamental strategy for optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Replacing the hydrophilic hydroxyl group of 5-bromosalicylaldehyde with a lipophilic isobutoxy group dramatically alters the molecule's properties:

-

Increased Lipophilicity: The calculated XLogP3 value of 3.4 indicates moderate lipophilicity, which can enhance membrane permeability and facilitate entry into cells.[3]

-

Elimination of Acidity: The acidic phenolic proton is removed, preventing potential metabolic liabilities or unwanted interactions with biological targets.

-

Enhanced Protein Interactions: The isobutyl group can engage in favorable hydrophobic or van der Waals interactions within the binding pockets of target proteins, potentially increasing binding affinity and selectivity. The influence of substituents on protein binding is a well-documented phenomenon.[7]

Reactivity and Synthetic Applications

The isobutoxy group, in concert with the aldehyde and bromide, creates a platform for diverse and selective chemical transformations.

Caption: Reactivity map of 5-Bromo-2-isobutoxybenzaldehyde.

Protocol: Reductive Amination at the Aldehyde Group

This protocol describes the conversion of the aldehyde to a secondary amine, a common transformation in medicinal chemistry.

-

Setup: To a solution of 5-Bromo-2-isobutoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a primary amine (1.1 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or LC-MS.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), is added portion-wise to the mixture.

-

Reaction: The reaction is stirred at room temperature until the starting material is consumed (typically 4-16 hours).

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired secondary amine.

Protocol: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide

This protocol outlines a standard method for forming a new carbon-carbon bond at the bromide position, enabling significant molecular diversification.

-

Setup: In a reaction vessel, combine 5-Bromo-2-isobutoxybenzaldehyde (1.0 eq), a boronic acid or boronate ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 80-110 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via silica gel column chromatography to obtain the coupled product.

Applications in Medicinal Chemistry

Substituted benzaldehydes are foundational building blocks for a vast array of biologically active heterocyclic compounds.[1][8] The unique substitution pattern of 5-Bromo-2-isobutoxybenzaldehyde makes it an exceptionally valuable precursor. For instance, condensation with diamines can lead to the formation of benzimidazole scaffolds, which are present in numerous FDA-approved drugs and are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties.[8][9]

The isobutoxy group provides a specific lipophilic and steric profile to occupy hydrophobic pockets in target enzymes or receptors, while the bromine atom serves as a synthetic handle for late-stage diversification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

The isobutoxy group in 5-Bromo-2-isobutoxybenzaldehyde is a masterful design element that extends far beyond its role as a simple ether. It is an active participant in the molecule's chemical behavior, strategically modulating electronic density, imposing steric control, and tuning physicochemical properties. These combined effects make the molecule a highly valuable and predictable intermediate for the synthesis of complex molecular architectures, particularly in the rational design of novel therapeutics. Understanding the nuanced roles of this functional group allows researchers to fully exploit its potential in creating next-generation pharmaceuticals and advanced materials.

References

- Substituted Benzaldehyde: Significance and symbolism. (2025). wisdomlib.org.

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.).

- 5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2. (n.d.). PubChem.

- News - What are six applications for benzaldehyde. (n.d.). lookchem.com.

- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO.

- Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study.

- Synthesis, characterization and biological applications of substituted benzohydrazide deriv

- An In-depth Technical Guide to the Reactivity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). Benchchem.

- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.

- An In-depth Technical Guide to the Synthesis of 5-Bromo-2-isobutoxybenzonitrile. (n.d.). Benchchem.

- An In-depth Technical Guide to the Synthesis of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). Benchchem.

- TBPEH-TBPB Initiate the Radical Addition of Benzaldehyde and Allyl Esters. (2022). MDPI.

- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed.

- Functional Groups In Organic Chemistry. (2010). chem.ucla.edu.

Sources

- 1. Substituted Benzaldehyde: Significance and symbolism [wisdomlib.org]

- 2. News - What are six applications for benzaldehyde [sprchemical.com]

- 3. 5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

The Synthetic Versatility of 5-Bromo-2-isobutoxybenzaldehyde: A Technical Guide for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 5-Bromo-2-isobutoxybenzaldehyde, a versatile aromatic aldehyde that serves as a pivotal building block in modern organic synthesis. With its unique constellation of functional groups—a reactive aldehyde, a sterically influential isobutoxy group, and a synthetically versatile bromine atom—this compound offers a wealth of opportunities for the construction of complex molecular architectures. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into the synthesis, reactivity, and potential applications of this valuable intermediate, with a focus on the strategic construction of biologically relevant scaffolds.

Introduction: Unveiling a Multifunctional Building Block

5-Bromo-2-isobutoxybenzaldehyde is a polysubstituted aromatic compound that has garnered significant interest as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its utility stems from the orthogonal reactivity of its functional groups, which allows for a stepwise and controlled elaboration of the molecular framework. The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the bromine atom is an ideal anchor for transition-metal-catalyzed cross-coupling reactions. The isobutoxy group, positioned ortho to the aldehyde, exerts significant steric and electronic influence, which can be strategically exploited to control regioselectivity in certain reactions and to modulate the physicochemical properties of the final products.

This guide will delve into the core synthetic transformations of 5-Bromo-2-isobutoxybenzaldehyde, providing detailed protocols and mechanistic insights to empower chemists in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a starting material is paramount for successful reaction planning, monitoring, and product characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3] |

| Molecular Weight | 257.12 g/mol | [3] |

| IUPAC Name | 5-bromo-2-(2-methylpropoxy)benzaldehyde | [3] |

| CAS Number | 222315-01-7 | [3] |

| Appearance | Off-white to yellow solid | Inferred from similar compounds |

| Melting Point | Not widely reported, expected to be a low-melting solid | N/A |

| Boiling Point | Not widely reported | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Inferred from similar compounds |

Spectroscopic Data (Predicted and Inferred from Analogs)

| Technique | Key Features |

| ¹H NMR | - Aldehyde proton (singlet) ~9.8-10.2 ppm. - Aromatic protons (doublets and doublet of doublets) in the range of 7.0-7.8 ppm, showing characteristic coupling patterns of a 1,2,4-trisubstituted benzene ring. - Isobutoxy group protons: doublet for the CH₂ (~3.8-4.0 ppm), multiplet for the CH (~2.0-2.2 ppm), and a doublet for the two CH₃ groups (~1.0 ppm). |

| ¹³C NMR | - Carbonyl carbon ~190-195 ppm. - Aromatic carbons in the range of 110-160 ppm, with the carbon bearing the isobutoxy group being the most downfield among the oxygenated carbons. - Isobutoxy carbons: CH₂ ~75 ppm, CH ~28 ppm, and CH₃ ~19 ppm. |

| IR (cm⁻¹) | - Strong C=O stretch of the aldehyde ~1680-1700 cm⁻¹. - C-H stretch of the aldehyde ~2720 and 2820 cm⁻¹. - C-O-C stretching of the ether ~1250 cm⁻¹. - C-Br stretch ~500-600 cm⁻¹. |

Synthesis of 5-Bromo-2-isobutoxybenzaldehyde

The most common and practical approach to the synthesis of 5-Bromo-2-isobutoxybenzaldehyde is a two-step process starting from the readily available 5-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde).[4] This method is based on the well-established Williamson ether synthesis.

Reaction Scheme

Caption: General workflow for the synthesis of 5-Bromo-2-isobutoxybenzaldehyde.

Detailed Experimental Protocol

Materials:

-

5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

-

Isobutyl bromide (1.2-1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 eq) or Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

To a stirred solution of 5-bromo-2-hydroxybenzaldehyde in anhydrous DMF (or acetone), add potassium carbonate (or carefully add sodium hydride portion-wise at 0 °C).

-

Stir the mixture at room temperature (or at a slightly elevated temperature, e.g., 50-60 °C, if using K₂CO₃) for 30-60 minutes to ensure complete formation of the phenoxide.

-

Add isobutyl bromide dropwise to the reaction mixture.

-

Continue stirring at the same temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 5-Bromo-2-isobutoxybenzaldehyde.

Causality behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a milder and safer base, suitable for larger-scale reactions, although it may require heating. Sodium hydride is a stronger base that allows for rapid and complete deprotonation at room temperature but requires more careful handling due to its reactivity with moisture.

-

Solvent Selection: DMF and acetone are polar aprotic solvents that are excellent for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophilic phenoxide relatively free.

-

Excess Reagents: Using a slight excess of isobutyl bromide and the base ensures the complete consumption of the starting aldehyde.

Key Synthetic Transformations and Applications

The strategic positioning of the aldehyde, bromo, and isobutoxy groups makes 5-Bromo-2-isobutoxybenzaldehyde a versatile precursor for a wide range of valuable organic molecules, particularly those with pharmaceutical relevance.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most powerful and widely used methods for forming carbon-carbon bonds.[5] This reaction allows for the introduction of a diverse array of aryl, heteroaryl, or alkyl groups.

Caption: Suzuki-Miyaura coupling of 5-Bromo-2-isobutoxybenzaldehyde.

Protocol for a Typical Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 5-Bromo-2-isobutoxybenzaldehyde (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1) or dioxane.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Synthesis of Bioactive Heterocycles

Aromatic aldehydes are invaluable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which form the core scaffolds of marketed drugs and clinical candidates.[1][6][7]

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. The Friedländer annulation, a condensation reaction between an o-aminobenzaldehyde or ketone and a compound containing a reactive methylene group, is a classic method for their synthesis. While 5-Bromo-2-isobutoxybenzaldehyde is not an o-aminobenzaldehyde, it can be readily converted to one, or a derivative can be used in a modified Friedländer synthesis.

A plausible synthetic route would involve the initial conversion of the bromo-substituent to an amino group, followed by the Friedländer condensation.

Quinazolines are another important class of heterocyclic compounds found in numerous bioactive molecules, including several kinase inhibitors used in cancer therapy.[8][9] A common route to quinazolines involves the reaction of an o-aminobenzaldehyde with an amine and an oxidant, or with a nitrile.

The benzofuran moiety is present in many natural products and synthetic compounds with diverse biological activities.[10] While there are many methods for benzofuran synthesis, one approach that could utilize 5-Bromo-2-isobutoxybenzaldehyde involves an initial Wittig reaction to form a stilbene derivative, followed by an intramolecular cyclization.

Wittig Reaction for Alkene Synthesis

The aldehyde functionality of 5-Bromo-2-isobutoxybenzaldehyde readily undergoes the Wittig reaction to form alkenes.[11] This transformation is highly valuable for extending carbon chains and introducing double bonds, which can then be further functionalized.

Caption: Wittig olefination of 5-Bromo-2-isobutoxybenzaldehyde.

General Protocol for the Wittig Reaction:

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KHMDS) in an anhydrous solvent like THF at low temperature (e.g., 0 °C or -78 °C).

-

To the resulting ylide solution, add a solution of 5-Bromo-2-isobutoxybenzaldehyde in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Reductive Amination for Amine Synthesis

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[12][13] This reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.

Protocol for Reductive Amination:

-

Dissolve 5-Bromo-2-isobutoxybenzaldehyde and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol).

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the mixture.

-

If the amine is a salt (e.g., an amine hydrochloride), a mild base like triethylamine may be added to liberate the free amine.

-

Stir the reaction at room temperature for 4-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, extract the aqueous layer with an organic solvent, and combine the organic fractions.

-

Wash, dry, and concentrate the organic phase.

-

Purify the resulting amine by column chromatography.

Potential in Drug Discovery and Medicinal Chemistry

The derivatives of 5-Bromo-2-isobutoxybenzaldehyde are of significant interest in drug discovery due to their potential to serve as scaffolds for various therapeutic agents.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, such as quinazoline or pyrimidine, which can be synthesized from precursors derived from 5-Bromo-2-isobutoxybenzaldehyde.[14] The isobutoxy group can occupy hydrophobic pockets in the ATP-binding site of kinases, while the substituent introduced via cross-coupling can be tailored to achieve desired potency and selectivity.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The molecular frameworks accessible from 5-Bromo-2-isobutoxybenzaldehyde can be used to construct novel ligands that modulate the activity of these receptors.[1][5]

-

Other Bioactive Compounds: The versatility of this building block allows for its incorporation into a wide range of other biologically active molecules, including anti-inflammatory, antimicrobial, and antiviral agents.

Safety and Handling

While a specific safety data sheet for 5-Bromo-2-isobutoxybenzaldehyde is not widely available, data from structurally similar compounds like 5-bromo-2-hydroxybenzaldehyde and 5-bromo-2-methoxybenzaldehyde suggest that it should be handled with care.[3] It is likely to be harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

5-Bromo-2-isobutoxybenzaldehyde is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex molecules, particularly those with potential applications in medicinal chemistry. This guide has provided an overview of its synthesis, key reactions, and potential applications, with the aim of inspiring and enabling chemists to harness the full synthetic potential of this remarkable compound.

References

-

PubChem. 5-Bromo-2-isobutoxybenzaldehyde. [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. bioRxiv. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. ResearchGate. [Link]

-

Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. [Link]

- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.

-

Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors. PubMed. [Link]

-

Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]

- Bromination of substituted benzaldehydes.

-

The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. [Link]

-

A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

- Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. PMC. [Link]

-

New Cyclooxygenase-2/5-Lipoxyfenase Inhibitors. 3. 7-tert-Butyl-2,3-dihydro-3, 3-dimethylbenzofuran Derivatives as. Gastrointestinal Safe Antiinflammatory and Analgesic Agents: Varia tions at the 5 Position. Googleapis.com. [Link]

-

Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. NIH. [Link]

-

2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Loba Chemie. [Link]

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [Link]

-

Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. [Link]

-

Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

-

Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed. [Link]

-

A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]

-

Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central. [Link]

-

6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. NIH. [Link]

-

Scheme 2. Plausible mechanism for the preparation of benzofuran. ResearchGate. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

5-Bromo-2-methoxybenzaldehyde. PubChem. [Link]

- Process for the preparation of 5-bromophthalide.

-

Toward the rational design of protein kinase casein kinase-2 inhibitors. PubMed. [Link]

Sources

- 1. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design, synthesis and biological evaluation of 5-benzylidene-2-iminothiazolidin-4-ones as selective GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

5-Bromo-2-isobutoxybenzaldehyde: A Strategic Building Block for Medicinally Relevant Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking Chemical Diversity from a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities with therapeutic potential. 5-Bromo-2-isobutoxybenzaldehyde has emerged as a particularly valuable building block due to the orthogonal reactivity of its three key functional groups. The aldehyde provides a classical handle for condensation and reductive amination reactions. The isobutoxy group, a lipophilic motif, can enhance solubility in non-polar environments and favorably modulate pharmacokinetic properties.[1] Critically, the bromine atom at the 5-position serves as a versatile synthetic vector, enabling late-stage functionalization through a variety of powerful cross-coupling reactions, thereby facilitating rapid exploration of the chemical space around a core scaffold.[2]

This guide provides an in-depth technical exploration of 5-Bromo-2-isobutoxybenzaldehyde as a precursor to three major classes of heterocyclic compounds with established significance in drug discovery: quinolines, indoles, and benzofurans. We will dissect the mechanistic rationale behind key synthetic transformations, provide detailed, field-tested experimental protocols, and discuss the strategic implications for drug design.

Physicochemical Properties and Reactivity Profile

The unique reactivity of 5-Bromo-2-isobutoxybenzaldehyde stems from the electronic interplay between its substituents. The isobutoxy group is an ortho-, para-director, activating the ring towards electrophilic substitution, while the bromine atom is a deactivating ortho-, para-director. The aldehyde group is a meta-director and deactivates the ring. This electronic arrangement dictates the preferred sites of reaction and influences the reactivity of the aldehyde carbonyl.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-(2-methylpropoxy)benzaldehyde | |

| CAS Number | 222315-01-7 | |

| Molecular Formula | C₁₁H₁₃BrO₂ | |

| Molecular Weight | 257.12 g/mol | |

| Appearance | Likely a pale yellow or white solid | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | N/A |

I. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a robust and direct method for constructing the quinoline scaffold. It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester.[3][4] While 5-Bromo-2-isobutoxybenzaldehyde is not a 2-aminoaryl aldehyde itself, a common and highly effective strategy involves the in situ reduction of a precursor 2-nitrobenzaldehyde, which then immediately undergoes the Friedländer condensation in a one-pot domino reaction.[5]

Mechanistic Rationale: The reaction begins with the reduction of the nitro group to an amine. This is typically achieved with a reducing agent like iron powder in acetic acid. The newly formed 2-aminobenzaldehyde derivative then undergoes a base-catalyzed aldol-type condensation with the active methylene compound (e.g., ethyl acetoacetate). The resulting intermediate rapidly undergoes intramolecular cyclization via attack of the aniline nitrogen onto the ketone carbonyl, followed by dehydration to yield the fully aromatic quinoline ring.[3]

Caption: Domino Nitro Reduction-Friedländer Synthesis Workflow.

Experimental Protocol: Synthesis of Ethyl 6-Bromo-3-isobutoxy-2-methylquinoline-4-carboxylate

This protocol is adapted from established domino nitro reduction-Friedländer heterocyclization procedures.[5]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-bromo-2-isobutoxy-2-nitrobenzaldehyde (1.0 eq., e.g., 2.88 g, 10.0 mmol) and ethyl acetoacetate (1.2 eq., 1.56 g, 12.0 mmol) in glacial acetic acid (30 mL).

-

Reduction and Condensation: Heat the mixture to 90 °C with vigorous stirring. Once the temperature has stabilized, add iron powder (4.0 eq., 2.23 g, 40.0 mmol) portion-wise over 15 minutes. An exothermic reaction and a color change to dark brown are expected.

-

Reaction Monitoring: Maintain the reaction at 90-100 °C for 2-3 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it over ice water (100 mL). Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5) to afford the title compound.

II. Synthesis of Indoles via Palladium-Catalyzed Cyclization

The construction of the indole nucleus can be efficiently achieved through palladium-catalyzed intramolecular cyclization strategies, such as the intramolecular Heck reaction.[6][7] This powerful transformation involves the coupling of an aryl halide with an alkene tethered to the same molecule. For our building block, this requires a two-step sequence: first, conversion of the aldehyde to an N-allylaniline intermediate, followed by the Pd-catalyzed cyclization.

Mechanistic Rationale: The synthesis begins with reductive amination of 5-Bromo-2-isobutoxybenzaldehyde with allylamine to form the N-allyl-2-isobutoxy-5-bromoaniline intermediate. The subsequent intramolecular Heck reaction is initiated by the oxidative addition of the aryl bromide into a Pd(0) complex. This is followed by intramolecular migratory insertion of the tethered alkene into the aryl-palladium bond (a 5-exo-trig cyclization is heavily favored). The resulting alkylpalladium intermediate undergoes β-hydride elimination to regenerate the Pd(0) catalyst and yield the indole product.[8]

Caption: Two-Step Indole Synthesis via Intramolecular Heck Reaction.

Experimental Protocol: Synthesis of 6-Bromo-7-isobutoxy-1H-indole

This protocol combines a standard reductive amination with a general intramolecular Heck cyclization procedure.[9]

Step A: Synthesis of N-Allyl-1-(5-bromo-2-isobutoxyphenyl)methanamine

-

Imine Formation: To a solution of 5-Bromo-2-isobutoxybenzaldehyde (1.0 eq., 2.57 g, 10.0 mmol) in dichloromethane (DCM, 50 mL), add allylamine (1.2 eq., 0.68 g, 12.0 mmol) and magnesium sulfate (MgSO₄, ~5 g). Stir the mixture at room temperature for 2 hours.

-

Reduction: Filter off the MgSO₄. To the filtrate, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq., 3.18 g, 15.0 mmol) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Separate the layers and extract the aqueous phase with DCM (2 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude secondary amine, which can be used in the next step without further purification.

Step B: Intramolecular Heck Cyclization

-

Reaction Setup: In a Schlenk tube, combine the crude N-allyl amine from Step A (~10.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 eq., 112 mg, 0.5 mmol), triphenylphosphine (PPh₃, 0.1 eq., 262 mg, 1.0 mmol), and potassium carbonate (K₂CO₃, 2.0 eq., 2.76 g, 20.0 mmol).

-

Degassing and Reaction: Evacuate and backfill the tube with argon or nitrogen three times. Add anhydrous N,N-Dimethylformamide (DMF, 40 mL). Heat the mixture to 100-110 °C and stir for 12-24 hours.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (100 mL). Wash the organic solution with water (3 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 6-Bromo-7-isobutoxy-1H-indole.

III. Synthesis of Benzofurans

The synthesis of benzofurans from salicylaldehyde derivatives is a well-established transformation. A common route involves the conversion of the aldehyde to a nitrile, followed by alkylation of the phenolic oxygen and subsequent base-catalyzed cyclization.[10][11] This multi-step approach provides a reliable pathway to substituted 3-aminobenzofurans, which are themselves versatile intermediates.

Mechanistic Rationale: The synthesis begins by converting 5-bromosalicylaldehyde (a precursor to our title compound) into 5-bromosalicylonitrile. The phenolic hydroxyl group is then O-alkylated with an α-halo ester (e.g., ethyl chloroacetate) under basic conditions. The crucial cyclization step is an intramolecular Thorpe-Ziegler reaction, where a base (e.g., potassium carbonate in DMF) deprotonates the α-carbon of the ester, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group, forming a five-membered ring. Tautomerization of the resulting imine affords the stable 3-aminobenzofuran product.

Experimental Protocol: Synthesis of Ethyl 5-Bromo-3-amino-2-benzofurancarboxylate

This protocol is adapted from the synthesis of benzofuran analogues from 5-bromosalicylaldehyde.[10]

-

Nitrile Formation: Treat 5-bromosalicylaldehyde (1.0 eq.) with hydroxylamine hydrochloride (1.1 eq.) in refluxing anhydrous DMF for 20 minutes. Pouring the cooled reaction mixture into cold water will precipitate the product, 5-bromosalicylonitrile, which can be filtered and dried.

-

O-Alkylation: To a solution of 5-bromosalicylonitrile (1.0 eq., 1.98 g, 10.0 mmol) in anhydrous DMF (40 mL), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq., 2.07 g, 15.0 mmol) and ethyl chloroacetate (1.2 eq., 1.47 g, 12.0 mmol). Heat the mixture at 80 °C for 4-6 hours, monitoring by TLC.

-

Work-up (Intermediate): After cooling, pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield crude ethyl 2-(4-bromo-2-cyanophenoxy)acetate.

-

Cyclization: Dissolve the crude intermediate from the previous step in anhydrous DMF (30 mL). Add anhydrous potassium carbonate (2.0 eq., 2.76 g, 20.0 mmol) and heat the mixture to 100 °C for 3-5 hours until TLC indicates the consumption of the starting material.

-

Final Work-up and Purification: Cool the reaction, pour into ice water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography on silica gel to afford the title compound.

Strategic Value in Medicinal Chemistry

The heterocyclic cores derived from 5-Bromo-2-isobutoxybenzaldehyde are prevalent in numerous biologically active molecules. Bromo-substituted quinolines and quinazolinones, for instance, have demonstrated significant potential as anticancer agents.[12][13][14]

Case Study: Cytotoxicity of Bromo-Quinazoline Derivatives Recent studies have highlighted the potent cytotoxic effects of 6-bromo-quinazoline derivatives against various cancer cell lines. For example, compound 8a , a 6-bromo-quinazoline derivative, exhibited an IC₅₀ value of 15.85 µM against the MCF-7 breast cancer cell line and 17.85 µM against the SW480 colon cancer cell line.[13] This demonstrates the potential for heterocycles derived from a 6-bromoaryl precursor to possess significant anti-proliferative activity.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Drug |

| 8a (6-Bromo-quinazoline) | MCF-7 (Breast) | 15.85 ± 3.32 | Erlotinib |

| 8a (6-Bromo-quinazoline) | SW480 (Colon) | 17.85 ± 0.92 | Erlotinib |

The Bromo Group as a Handle for Late-Stage Functionalization

The true strategic power of the bromine atom on these heterocyclic cores lies in its utility as a handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of an analog library from a common intermediate, a cornerstone of modern lead optimization. Reactions like the Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) can be used to install a wide array of substituents at the 6-position, enabling a thorough exploration of structure-activity relationships (SAR).[2]

Caption: The Bromo Group as a Vector for Chemical Diversification.

Conclusion

5-Bromo-2-isobutoxybenzaldehyde is a strategically designed building block that offers chemists a powerful and flexible platform for the synthesis of diverse, medicinally relevant heterocyclic compounds. Its inherent functionalities allow access to privileged scaffolds like quinolines, indoles, and benzofurans through well-established and reliable synthetic methodologies. The presence of the isobutoxy and bromo moieties provides intrinsic value for modulating pharmacokinetic properties and for enabling late-stage diversification, making this reagent a highly valuable asset in the modern drug discovery toolkit.

References

-

Köprülü, T. K., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260. [Link]

-

Emami, L., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. BMC Chemistry, 18(1), 125. [Link]

-

Parameshwarappa, G., Basawaraj, R., & Sangapure, S. S. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Organic Chemistry: An Indian Journal, 4(5), 375-380. [Link]

-

Trade Science Inc. (2008). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved January 16, 2026, from [Link]

-

Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure. [Link]

-

Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved January 16, 2026, from [Link]

-

Astruc, D., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(42), 5675-5678. [Link]

-

Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]

-

Overman, L. E., & Watson, M. P. (2005). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Journal of the American Chemical Society, 127(42), 14762-14763. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 16, 2026, from [Link]

-

Carreño, M. C., & García Ruano, J. L. (2011). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters. The Chemical Record, 11(6), 333-353. [Link]

-

Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

-

Gaonkar, S. L., & Dwarakanath, D. (2018). One-pot synthesis of benzofuran derivatives. ResearchGate. [Link]

-

Marco-Contelles, J., et al. (2009). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 14(10), 3933-3948. [Link]

-

Li, J. (n.d.). Friedlander Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 16, 2026, from [Link]

-

Kim, D. H., et al. (2003). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry Letters, 13(10), 1641-1644. [Link]

-

Wang, Y., et al. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. Molecules, 28(23), 7792. [Link]

-

Semantic Scholar. (n.d.). Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities. Retrieved January 16, 2026, from [Link]

Sources

- 1. sciepub.com [sciepub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicreactions.org [organicreactions.org]

- 8. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. tsijournals.com [tsijournals.com]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-isobutoxybenzaldehyde

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-isobutoxybenzaldehyde, a substituted aromatic aldehyde with applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous compounds and first principles to present a reliable, predicted spectroscopic profile.

Introduction: The Structural Significance of 5-Bromo-2-isobutoxybenzaldehyde

5-Bromo-2-isobutoxybenzaldehyde belongs to the class of aromatic aldehydes, which are pivotal intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The presence of a bromine atom, an isobutoxy group, and an aldehyde function on the benzene ring imparts distinct chemical reactivity and physical properties. Accurate structural confirmation is the bedrock of any chemical research, ensuring the integrity of subsequent reactions and biological testing. This guide delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—to provide a detailed fingerprint of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom. For 5-Bromo-2-isobutoxybenzaldehyde, NMR provides unambiguous evidence for the arrangement of substituents on the aromatic ring and the structure of the isobutoxy side chain.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-isobutoxybenzaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.8 | Doublet | 1H | Ar-H (ortho to -CHO) |

| ~7.6 | Doublet of doublets | 1H | Ar-H (para to -CHO) |

| ~7.0 | Doublet | 1H | Ar-H (ortho to -O-isobutoxy) |

| ~3.8 | Doublet | 2H | Methylene (-OCH₂-) |

| ~2.1 | Multiplet | 1H | Methine (-CH(CH₃)₂) |

| ~1.0 | Doublet | 6H | Methyl (-CH(CH₃)₂) |

Expertise & Experience in Spectral Interpretation:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group, hence its characteristic downfield shift to around 10.3 ppm.

-

Aromatic Protons: The substitution pattern on the benzene ring leads to a predictable splitting pattern. The proton ortho to the aldehyde group is expected to be a doublet, coupled to the adjacent meta proton. The proton para to the aldehyde will appear as a doublet of doublets, being coupled to two neighboring protons. The proton ortho to the electron-donating isobutoxy group will be the most shielded of the aromatic protons, thus appearing at the most upfield position (~7.0 ppm).

-

Isobutoxy Group Protons: The protons of the isobutoxy group give rise to a characteristic set of signals. The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them to around 3.8 ppm. They appear as a doublet due to coupling with the single methine proton. The methine proton, in turn, is split by the six equivalent methyl protons, and the two methylene protons, resulting in a complex multiplet. The six methyl protons are equivalent and appear as a doublet due to coupling with the methine proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-isobutoxybenzaldehyde

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic C-O |

| ~138 | Aromatic C-Br |

| ~135 | Aromatic C-H |

| ~125 | Aromatic C-CHO |

| ~118 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~75 | Methylene (-OCH₂-) |

| ~28 | Methine (-CH(CH₃)₂) |

| ~19 | Methyl (-CH(CH₃)₂) |